Superior In Vivo Efficacy of Neticonazole Solution vs. Bifonazole in a Guinea Pig Candidiasis Model
In a guinea pig model of cutaneous candidiasis, Neticonazole 1% solution demonstrated significantly superior therapeutic efficacy compared to Bifonazole (BFZ) 1% solution. Both treatments were applied once daily for three days, starting five days post-infection. The Neticonazole treatment group showed significantly greater reduction in fungal burden compared to both the vehicle control and the BFZ treatment group (P<0.01) [1].
| Evidence Dimension | In vivo therapeutic efficacy (fungal burden reduction) |
|---|---|
| Target Compound Data | Neticonazole (SS717) 1% Solution |
| Comparator Or Baseline | Bifonazole (BFZ) 1% Solution |
| Quantified Difference | Significantly superior (P<0.01) |
| Conditions | Prednisolone-treated guinea pig model of cutaneous *Candida albicans* infection; topical application once daily for 3 days; assessment on day 9 post-infection |
Why This Matters
This direct head-to-head preclinical evidence demonstrates superior therapeutic performance of Neticonazole over a common alternative imidazole, Bifonazole, in a relevant in vivo model of cutaneous fungal infection, which is critical for selecting a compound with a higher probability of in vivo efficacy.
- [1] Japanese Journal of Antibiotics. (1993). Therapeutic efficacies of neticonazole (SS717) cream and solution in experimental cutaneous Candida albicans infection of guinea pigs. The Journal of Antibiotics, 46(10), 896-903. View Source
